molecular formula C22H15Cl3N4O3 B2691879 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide CAS No. 923122-96-7

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2691879
CAS No.: 923122-96-7
M. Wt: 489.74
InChI Key: VJMPSKDNMFAXFW-UHFFFAOYSA-N
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Description

This compound is a pyrido[3,2-d]pyrimidine derivative featuring a 4-chlorobenzyl group at position 3 and an N-(3,4-dichlorophenyl)acetamide moiety linked via a methylene bridge. The pyrido-pyrimidine core is a fused heterocyclic system known for its bioactivity in modulating kinase and chemokine receptor targets .

Properties

CAS No.

923122-96-7

Molecular Formula

C22H15Cl3N4O3

Molecular Weight

489.74

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C22H15Cl3N4O3/c23-14-5-3-13(4-6-14)11-29-21(31)20-18(2-1-9-26-20)28(22(29)32)12-19(30)27-15-7-8-16(24)17(25)10-15/h1-10H,11-12H2,(H,27,30)

InChI Key

VJMPSKDNMFAXFW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)Cl)N=C1

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrido[3,2-d]pyrimidine core with various substitutions that contribute to its biological properties. The molecular formula is C24H21Cl2N4O3C_{24}H_{21}Cl_{2}N_{4}O_{3}, and it has a molecular weight of approximately 450.9 g/mol . The presence of chlorine atoms enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Properties

Preliminary studies indicate that derivatives of pyrido[3,2-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The presence of the 4-chlorobenzyl moiety is thought to enhance this activity by improving binding affinity to microbial targets.

Anticancer Activity

Research has indicated that the compound may possess anticancer properties. In vitro studies have demonstrated that related pyrido[3,2-d]pyrimidine derivatives can inhibit cell proliferation in several cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and inhibition of cell cycle progression.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example, derivatives have been evaluated for their ability to inhibit enzymes involved in metabolic pathways relevant to cancer and infectious diseases. The N-(3,4-dichlorophenyl) acetamide group may play a critical role in modulating enzyme interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic rings and the nature of the acetamide group significantly influence the compound's efficacy. For instance:

  • Chlorine Substituents : Increase lipophilicity and enhance biological activity.
  • Aromatic Ring Modifications : Alter binding affinities and selectivity towards specific biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrido[3,2-d]pyrimidine Core : This is achieved through condensation reactions involving 2-aminopyridine and suitable aldehydes or ketones.
  • Substitution Reactions : The introduction of the chlorobenzyl group is performed via nucleophilic substitution using 4-chlorobenzyl chloride under basic conditions.

Study 1: Antibacterial Activity

A study evaluating the antibacterial activity of similar pyrido[3,2-d]pyrimidine derivatives found that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study reported Minimum Inhibitory Concentration (MIC) values in the low micromolar range.

CompoundMIC (µg/mL)Bacterial Strain
Compound A5S. aureus
Compound B10E. coli
Target Compound7S. aureus

Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, derivatives were tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM.

Cell LineIC50 (µM)Compound
MCF-715Target Compound
HeLa20Target Compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Biological Activity / Application Reference
Target Compound Pyrido[3,2-d]pyrimidine 3-(4-Chlorobenzyl), N-(3,4-dichlorophenyl)acetamide Undocumented (structural analogy suggests CXCR3 modulation)
2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide Pyrido[3,2-d]pyrimidine 3-(4-Chlorobenzyl), N-(2,5-dimethoxyphenyl)acetamide Not reported; dimethoxy groups may alter solubility
VUF10474 (NBI-74330) Pyrido[2,3-d]pyrimidine N-(4-Ethoxyphenyl), fluorophenyl, pyridinylmethyl CXCR3 antagonist (IC₅₀ = 4.8 nM)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide N-(Thiazol-2-yl), 3,4-dichlorophenyl Structural analog of benzylpenicillin; ligand coordination
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide 1,3,4-Oxadiazole-pyrimidine hybrid 4-Nitrophenyl, chlorophenylpyrimidine-thioether Antiproliferative activity (tested in vitro)

Structural Variations and Implications

This may influence receptor selectivity, as VUF10474 shows potent CXCR3 antagonism .

Substituent Effects :

  • Chlorophenyl Groups : The 3,4-dichlorophenyl group in the target compound increases lipophilicity (clogP ~4.5 estimated) compared to the 2,5-dimethoxyphenyl analog (clogP ~3.2), favoring membrane permeability .
  • Acetamide Linkers : The N-(3,4-dichlorophenyl)acetamide moiety may engage in halogen bonding with receptor residues (e.g., CXCR3 Tyr²⁹⁶), whereas the thiazol-2-yl group in enables metal coordination, useful in ligand design .

Biological Activity Trends: Compounds with dichlorophenyl substituents (e.g., ) exhibit enhanced stability and receptor affinity due to hydrophobic and halogen interactions . Ethoxyphenyl and fluorophenyl groups in VUF10474 contribute to its nanomolar potency at CXCR3, suggesting that the target compound’s dichlorophenyl group may similarly optimize binding .

Research Findings and Gaps

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4-dione with 2-chloro-N-(3,4-dichlorophenyl)acetamide under basic conditions, analogous to methods in and .

Therapeutic Potential: Structural alignment with VUF10474 suggests possible chemokine receptor (CXCR3) antagonism, relevant in autoimmune diseases. The dichlorophenyl-acetamide motif is associated with antimicrobial and anticancer activity in related compounds, warranting further testing .

Limitations and Future Directions: No pharmacokinetic or toxicity data are available for the target compound. Comparative studies with VUF10474 and oxadiazole hybrids () are needed to evaluate efficacy in disease models.

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